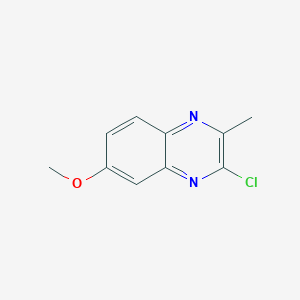

3-Chloro-6-methoxy-2-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-6-methoxy-2-methylquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline

The synthesis of this compound typically involves the chlorination of 6-methoxy-2-methylquinoxaline. The process can be optimized using various catalysts and solvents to enhance yield and purity. For example, the use of iridium catalysts has been shown to significantly improve the synthesis efficiency when reacting with glycerol as a precursor .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. A study synthesized various quinoxaline derivatives and tested them against a range of bacterial strains. The results indicated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

One of the most promising applications of this compound lies in its potential as an anticancer agent. Research has focused on its ability to inhibit vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) by modulating apoptotic pathways involving caspases and Bcl-2 family proteins .

Case Study: VEGFR-2 Inhibition

In a detailed investigation, a series of 3-methylquinoxaline derivatives were designed and synthesized to evaluate their VEGFR-2 inhibitory effects. The most effective compound demonstrated significant cytotoxicity against cancer cells and was further analyzed for its apoptotic effects using flow cytometry and western blotting techniques .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the quinoxaline core influence biological activity. For instance, the presence of specific functional groups such as methoxy or chloro substituents has been linked to enhanced activity against cancer cell lines . This information is crucial for guiding future drug design efforts.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may also have applications in treating neurological disorders due to its interaction with phosphodiesterase enzymes . This interaction can lead to increased levels of cyclic nucleotides, which are important for neuronal signaling.

Data Summary Table

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

3-chloro-6-methoxy-2-methylquinoxaline |

InChI |

InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-5-7(14-2)3-4-8(9)12-6/h3-5H,1-2H3 |

InChI Key |

NCPBFBYHFJQSFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)OC)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.